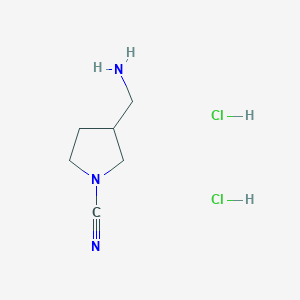
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride is a chemical compound with a pyrrolidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride typically involves the reaction of pyrrolidine derivatives with aminomethyl groups under controlled conditions. One common method includes the reaction of pyrrolidine with formaldehyde and hydrogen cyanide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. Purification steps such as crystallization and filtration are employed to isolate the final product.
化学反応の分析
Types of Reactions
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Various substituted pyrrolidine compounds depending on the nucleophile used.
科学的研究の応用
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
Pyrrolidine-2-one: Contains an additional carbonyl group.
Pyrrolidine-2,5-diones: Features two carbonyl groups at positions 2 and 5.
Uniqueness
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride is unique due to its aminomethyl and nitrile groups, which provide distinct reactivity and potential applications compared to other pyrrolidine derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
特性
分子式 |
C6H13Cl2N3 |
|---|---|
分子量 |
198.09 g/mol |
IUPAC名 |
3-(aminomethyl)pyrrolidine-1-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c7-3-6-1-2-9(4-6)5-8;;/h6H,1-4,7H2;2*1H |
InChIキー |
KXBKCZCEJIEYKC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CN)C#N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



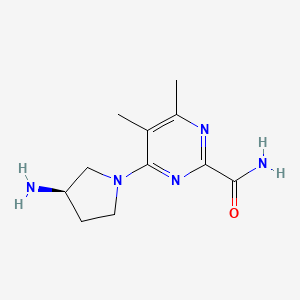
![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)
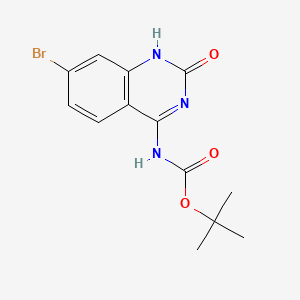

![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)
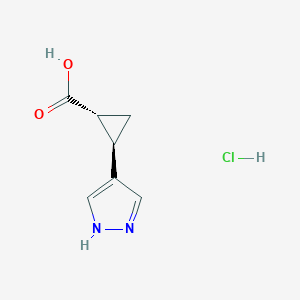
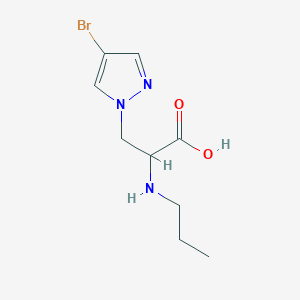
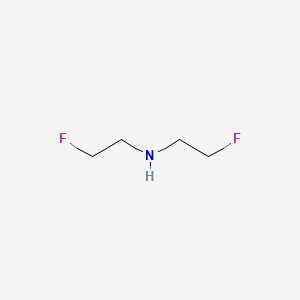
![3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)
![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13511864.png)
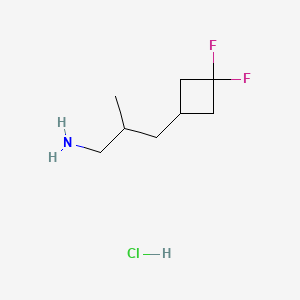
![3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid](/img/structure/B13511869.png)
